1-Benzylpiperidine-4-carbonitrile

概要

説明

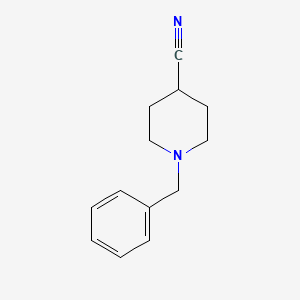

1-Benzylpiperidine-4-carbonitrile is an organic compound with the molecular formula C₁₃H₁₆N₂. It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a nitrile group at the fourth position of the piperidine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

準備方法

1-Benzylpiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-benzyl-4-piperidone with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, yielding the desired nitrile compound .

Another method involves the dehydration of 1-benzyl-4-piperidinecarboxamide using phosphorus pentoxide (P₂O₅) under an inert atmosphere. The reaction is carried out at elevated temperatures (180-200°C) and results in the formation of this compound .

化学反応の分析

1-Benzylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and phosphorus pentoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Benzylpiperidine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It serves as a building block for the development of biologically active molecules, including potential drug candidates.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

作用機序

The mechanism of action of 1-benzylpiperidine-4-carbonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

類似化合物との比較

1-Benzylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:

1-Benzylpiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

4-Cyanopiperidine: Lacks the benzyl group, resulting in different physical and chemical properties.

1-Benzyl-4-piperidone: Contains a carbonyl group instead of a nitrile group, leading to different reactivity and applications.

The presence of both the benzyl and nitrile groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is valuable in various research and industrial applications.

生物活性

1-Benzylpiperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a benzyl group and a carbonitrile functional group. The structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

- Dopamine Receptors : Preliminary studies suggest that this compound may interact with dopamine D2 receptors, which are implicated in mood regulation and psychostimulant effects.

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, potentially enhancing cholinergic transmission, which may benefit cognitive functions in neurodegenerative conditions like Alzheimer's disease .

- Sigma-1 Receptor Modulation : The sigma-1 receptor is involved in neuroprotection and modulation of neurotransmitter release. Activation of this receptor by this compound could influence neuronal survival and stress responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Activity : Derivatives of this compound have demonstrated analgesic properties, suggesting potential applications in pain management.

- Anti-inflammatory Effects : The compound's structural characteristics may confer anti-inflammatory benefits, making it a candidate for treating inflammatory disorders.

- Neuroprotective Potential : Its interaction with neurotransmitter systems positions it as a potential neuroprotective agent, particularly in the context of neurodegenerative diseases .

Case Studies

- Neuropharmacology : A study explored the effects of this compound on neuroprotective pathways. Results indicated that the compound could mitigate oxidative stress in neuronal cells, enhancing cell viability under stress conditions .

- Cholinesterase Inhibition : Another study highlighted the compound's ability to inhibit acetylcholinesterase, leading to improved cognitive function in animal models of Alzheimer's disease. The findings support its potential as a therapeutic agent for cognitive impairments .

- Viral Inhibition : Research has also pointed to antiviral properties, with some derivatives showing effectiveness against influenza viruses. This suggests broader applications in infectious disease treatment.

Data Tables

特性

IUPAC Name |

1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUFUGVCGDYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。